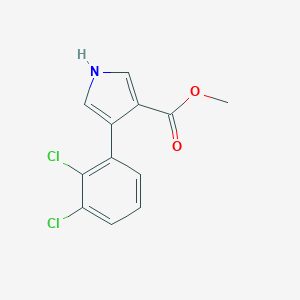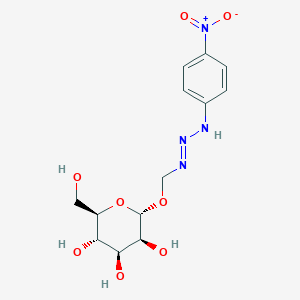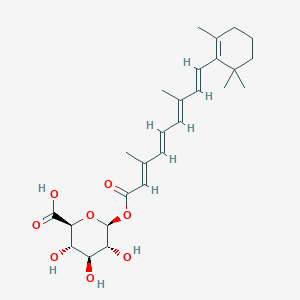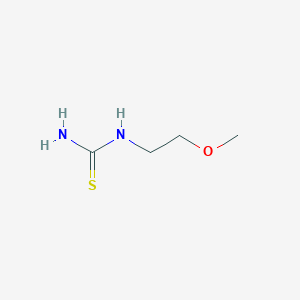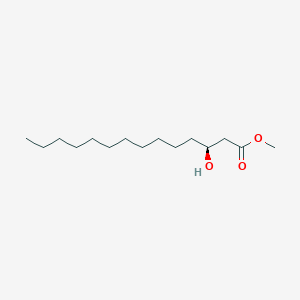
2-(4-Aminophenoxymethyl)-2,5,7,8-tetramethyl-4-oxochroman-6-YL acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of FR-31564 involves several steps:
Condensation of 1,3-dibromopropane with diethyl phosphonate: This reaction produces diethyl 3-bromopropylphosphonate.
Reaction with butyraldehyde oxime: Using sodium ethoxide in ethanol, diethyl 3-(butylideneamino)propylphosphonate-N-oxide is formed.
Hydrolysis: The final compound is obtained by hydrolyzing the intermediate with hydrochloric acid in refluxing acetic acid.
Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Analyse Chemischer Reaktionen
FR-31564 undergoes various chemical reactions:
Oxidation and Reduction: These reactions are essential for modifying the functional groups within the molecule.
Substitution Reactions: Common reagents include sodium ethoxide and hydrochloric acid, which facilitate the substitution of different functional groups.
Hydrolysis: This reaction is crucial for converting intermediates into the final product.
The major products formed from these reactions include various phosphonate derivatives, which are essential for the compound’s biological activity.
Wissenschaftliche Forschungsanwendungen
FR-31564 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying phosphonate chemistry and developing new synthetic methods.
Biology: The compound is used to study bacterial resistance mechanisms and the role of phosphonates in biological systems.
Medicine: FR-31564 is an effective antimalarial agent and is also used to treat bacterial infections, particularly those caused by gram-negative bacteria
Industry: The compound is used in the development of new antibiotics and other pharmaceutical agents.
Wirkmechanismus
FR-31564 exerts its effects by inhibiting the biosynthesis of isoprenoids, which are essential components of bacterial cell membranes. It specifically targets the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase, blocking the mevalonate-independent pathway of isoprene synthesis. This inhibition leads to a reduction in the production of essential isoprenoids, ultimately causing bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
FR-31564 is similar to other phosphonate antibiotics such as FR-32863 and FR-33289. it is unique in its ability to inhibit the mevalonate-independent pathway of isoprene synthesis, making it particularly effective against certain bacterial strains and malaria parasites . Other similar compounds include:
FR-32863: Another phosphonate antibiotic with similar antibacterial properties.
FR-33289: A phosphonate antibiotic produced by a different strain of Streptomyces.
Eigenschaften
CAS-Nummer |
107188-37-4 |
|---|---|
Molekularformel |
C22H25NO5 |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
[2-[(4-aminophenoxy)methyl]-2,5,7,8-tetramethyl-4-oxo-3H-chromen-6-yl] acetate |
InChI |
InChI=1S/C22H25NO5/c1-12-13(2)21-19(14(3)20(12)27-15(4)24)18(25)10-22(5,28-21)11-26-17-8-6-16(23)7-9-17/h6-9H,10-11,23H2,1-5H3 |
InChI-Schlüssel |
LHBDZFJPOIRNNI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1OC(CC2=O)(C)COC3=CC=C(C=C3)N)C)OC(=O)C)C |
Kanonische SMILES |
CC1=C(C(=C(C2=C1OC(CC2=O)(C)COC3=CC=C(C=C3)N)C)OC(=O)C)C |
Synonyme |
2-(4-AMINOPHENOXYMETHYL)-2,5,7,8-TETRAMETHYL-4-OXOCHROMAN-6-YL ACETATE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


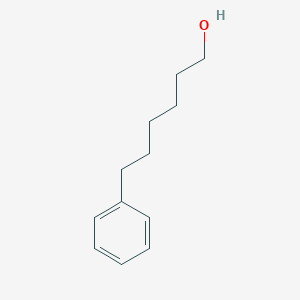
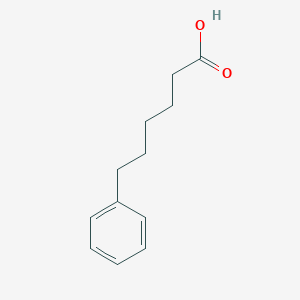
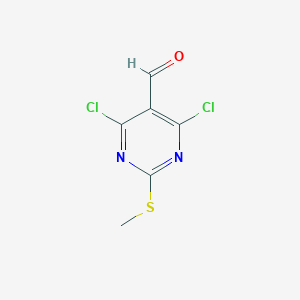

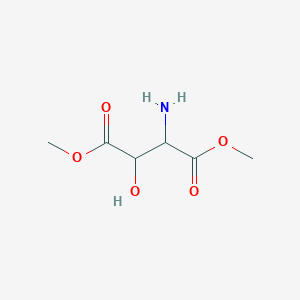
![1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B16839.png)
